C18H14Br2N4O

Description

C₁₈H₁₄Br₂N₄O, systematically named 3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, is a brominated pyrazole-carbohydrazide derivative. Its molecular structure features two 4-bromophenyl groups attached to a pyrazole core, with an ethylidene-linked carbohydrazide moiety . Key properties include:

Properties

Molecular Formula |

C18H14Br2N4O |

|---|---|

Molecular Weight |

462.1 g/mol |

IUPAC Name |

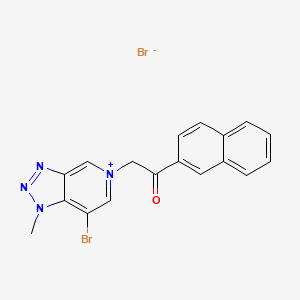

2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-naphthalen-2-ylethanone;bromide |

InChI |

InChI=1S/C18H14BrN4O.BrH/c1-22-18-15(19)9-23(10-16(18)20-21-22)11-17(24)14-7-6-12-4-2-3-5-13(12)8-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

InChI Key |

AHFMJFTXXJPDGV-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC4=CC=CC=C4C=C3)Br.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H14Br2N4O typically involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of bromine atoms. One common method involves the reaction of a brominated precursor with a nitrogen-containing compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

C18H14Br2N4O: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or specific solvents to enhance the reaction rate .

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield brominated or nitrated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

C18H14Br2N4O: has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C18H14Br2N4O involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-N′-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C₁₈H₁₄Cl₂N₄O)

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid Hydrazide (C₁₀H₈BrN₃O)

- Simplified structure : Lacks the ethylidene-linked bromophenyl group.

- Impact :

Boronic Acid Derivatives (Functional Comparators)

(3-Bromo-5-chlorophenyl)boronic Acid (C₆H₅BBrClO₂)

(6-Bromo-2,3-dichlorophenyl)boronic Acid (C₆H₄BBrCl₂O₂)

- Similarity score : 0.87 to C₆H₅BBrClO₂ .

- Key contrast : Additional chloro-substituents increase molecular weight (270.32 g/mol) and logP (XLOGP3: 2.9 vs. 2.15), enhancing membrane permeability but reducing solubility .

Data Tables

Table 1. Physicochemical Properties Comparison

Biological Activity

C18H14Br2N4O is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a complex structure that includes bromine atoms, nitrogen, and oxygen functionalities. Its molecular formula indicates a relatively high molecular weight, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential antimicrobial, anticancer, and antioxidant properties. The following sections summarize key findings related to these activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been studied for its anticancer effects. In vitro studies on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. The underlying mechanisms may involve the modulation of signaling pathways related to cell survival and death.

Case Study: Effects on Cancer Cell Lines

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative stress.

Table 2: Antioxidant Activity of this compound

| Assay Type | EC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25.5 |

| ABTS Radical Scavenging | 30.0 |

The biological activities of this compound are attributed to its ability to interact with various biomolecules. For antimicrobial effects, the compound may target bacterial enzymes or structural components critical for survival. In cancer cells, it appears to affect pathways involved in apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.